molecular formula C18H17ClN4OS B2483483 2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-[(2-methylphenyl)methyl]-1,3-thiazole-5-carboxamide CAS No. 1351822-09-7

2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-[(2-methylphenyl)methyl]-1,3-thiazole-5-carboxamide

Cat. No.: B2483483
CAS No.: 1351822-09-7
M. Wt: 372.87
InChI Key: OWFKPUPGTJLQRR-UHFFFAOYSA-N
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Description

2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-[(2-methylphenyl)methyl]-1,3-thiazole-5-carboxamide is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiazole ring, a chloropyridine moiety, and a carboxamide group. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-[(2-methylphenyl)methyl]-1,3-thiazole-5-carboxamide typically involves multiple steps. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions often require a base, such as potassium carbonate, and a solvent like dimethylformamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize human error.

Chemical Reactions Analysis

Types of Reactions

2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-[(2-methylphenyl)methyl]-1,3-thiazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halides and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an alcohol derivative.

Scientific Research Applications

2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-[(2-methylphenyl)methyl]-1,3-thiazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-[(2-methylphenyl)methyl]-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-[(2-methylphenyl)methyl]-1,3-thiazole-5-carboxamide apart is its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its unique structure makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-[(2-methylphenyl)methyl]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4OS/c1-11-5-3-4-6-13(11)9-21-17(24)16-12(2)22-18(25-16)23-15-8-7-14(19)10-20-15/h3-8,10H,9H2,1-2H3,(H,21,24)(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWFKPUPGTJLQRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)C2=C(N=C(S2)NC3=NC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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